3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid
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Overview
Description
3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid is a complex organic compound with a molecular weight of 298.38 g/mol. It is characterized by its intricate molecular structure, which includes a pyrazino-carbazole core and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using reactors designed to handle complex organic reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in preclinical studies for its potential medicinal properties. It may be investigated for its effects on various biological targets, such as enzymes or receptors, which could lead to the development of new treatments for diseases.
Industry: In industry, this compound can be used in the manufacture of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Carbazole derivatives:
Pyrazino-carbazole derivatives: Compounds that share the pyrazino-carbazole core but differ in functional groups or substituents.
Uniqueness: 3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid stands out due to its specific combination of structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-5-6-15-14(11-12)13-3-2-4-16-18(13)20(15)10-9-19(16)8-7-17(21)22/h5-6,11,16H,2-4,7-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWCFMWYVHEBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644292 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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